![molecular formula C11H10BrN3O2S B2583315 2-[(4-溴苯基)氨基]吡啶-3-磺胺 CAS No. 1340852-12-1](/img/structure/B2583315.png)
2-[(4-溴苯基)氨基]吡啶-3-磺胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide, also known as 2-BAPS, is a compound that has been studied extensively in recent years due to its potential applications in various fields of science. 2-BAPS is a small molecule that belongs to the class of pyridine-sulfonamides, and is composed of a bromophenyl group connected to an amine group, which is in turn connected to a sulfonamide group. 2-BAPS has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Furthermore, it has been used in various laboratory experiments and has been found to be a useful tool for studying enzyme kinetics and biochemical pathways. In
科学研究应用
对映选择性催化
周等人(2011 年)的一项研究提出了使用氨基-硫代氨基甲酸酯催化剂对不饱和磺酰胺进行高效的对映选择性溴氨基环化。此过程导致制备对映体富集的吡咯烷,展示了相关磺酰胺化合物在不对称合成和催化中的潜力 (周等人,2011 年)。
抗菌应用
El-Emary 等人(2002 年)探索了基于 3-甲基-1-苯基-5-苯磺酰胺吡唑的新杂环化合物的合成和抗菌活性。这项研究强调了磺酰胺衍生物在开发新的抗菌剂中的相关性 (El-Emary 等人,2002 年)。
金属络合物形成
Sousa 等人(2001 年)报道了含有磺酰胺衍生物的金属络合物的结构表征,强调了此类化合物在配位化学中的作用以及创建新型金属有机框架的潜力 (Sousa 等人,2001 年)。
杂环磺酰胺合成
Tucker 等人(2015 年)展示了使用硫官能化的氨基丙烯醛衍生物高效且选择性地合成杂环磺酰氯、磺酰氟和磺酰胺。他们的工作提供了一种快速获得各种杂环磺酰胺衍生物的途径,这些衍生物可用于药物化学和药物设计 (Tucker 等人,2015 年)。
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the pyridine nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide may also interact with various biological targets.
Mode of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . It’s possible that 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide may affect multiple biochemical pathways and have downstream effects on various biological processes.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 2-[(4-bromophenyl)amino]pyridine-3-sulfonamide may also have significant molecular and cellular effects .
Action Environment
It’s worth noting that the environmental conditions can significantly affect the action of similar compounds . For instance, the concentration of antibiotic residues in water and animal-derived foods can be a key factor for accurate quantification .
生化分析
Biochemical Properties
2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in sulfonamide pathways, potentially inhibiting their function . This interaction can lead to alterations in the biochemical pathways where these enzymes play a crucial role.
Cellular Effects
The effects of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the folate synthesis pathway in bacterial cells, leading to inhibited cell growth and proliferation . Additionally, it can alter gene expression patterns, resulting in changes in cellular behavior and function.
Molecular Mechanism
The mechanism of action of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the folate synthesis pathway by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting the biochemical pathway. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can affect the folate synthesis pathway by inhibiting key enzymes, leading to altered levels of folate and its derivatives . This disruption can have downstream effects on other metabolic processes that rely on folate as a cofactor.
Transport and Distribution
The transport and distribution of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it affects cellular metabolism and energy production.
属性
IUPAC Name |
2-(4-bromoanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-8-3-5-9(6-4-8)15-11-10(18(13,16)17)2-1-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTJMCZATLUIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

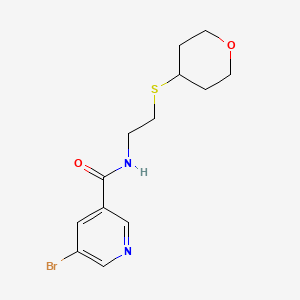
![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)

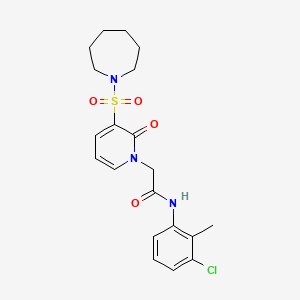


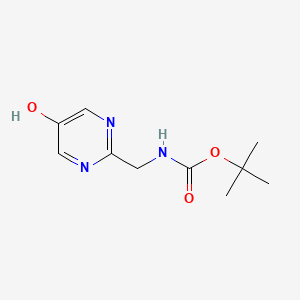
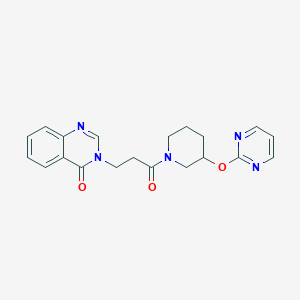
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
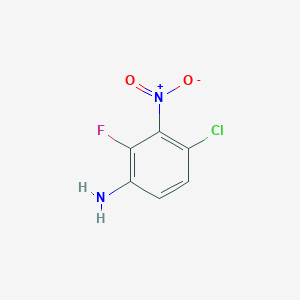
![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![3-{[3-(Carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2583247.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)